molecular formula C19H22N4O5 B12715230 2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid

2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid

Katalognummer: B12715230
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: UGNMLLNSEKMLBO-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a quinoline moiety, a piperazine ring, and an amino group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. One common method involves the reaction of aniline derivatives with malonic acid equivalents to form the quinoline ring . The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: As a potential therapeutic agent due to its unique structure and reactivity.

    Industry: In the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with protein targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C19H22N4O5

Molekulargewicht

386.4 g/mol

IUPAC-Name

2-amino-1-(4-quinolin-2-ylpiperazin-1-yl)ethanone;(Z)-but-2-enedioic acid

InChI

InChI=1S/C15H18N4O.C4H4O4/c16-11-15(20)19-9-7-18(8-10-19)14-6-5-12-3-1-2-4-13(12)17-14;5-3(6)1-2-4(7)8/h1-6H,7-11,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI-Schlüssel

UGNMLLNSEKMLBO-BTJKTKAUSA-N

Isomerische SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=C\C(=O)O)\C(=O)O

Kanonische SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CN.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.